molecular formula C17H24N2O7 B5467708 2-[(dimethylamino)methyl]-5-methoxyphenyl dimethylcarbamate 2-butenedioate

2-[(dimethylamino)methyl]-5-methoxyphenyl dimethylcarbamate 2-butenedioate

Cat. No. B5467708
M. Wt: 368.4 g/mol
InChI Key: CBCAKSANWNQAEW-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(dimethylamino)methyl]-5-methoxyphenyl dimethylcarbamate 2-butenedioate, commonly known as DMMDA-2, is a synthetic compound that belongs to the phenethylamine and amphetamine chemical classes. It is a psychedelic drug that produces hallucinations and altered states of consciousness. DMMDA-2 is a relatively new compound, and its synthesis, mechanism of action, and physiological effects are still being studied.

Mechanism of Action

DMMDA-2 acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by DMMDA-2 leads to increased levels of the neurotransmitter dopamine, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
DMMDA-2 produces a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has been reported to produce visual and auditory hallucinations, as well as changes in the perception of time and space. DMMDA-2 has also been shown to increase creativity and promote feelings of empathy and connectedness.

Advantages and Limitations for Lab Experiments

DMMDA-2 has several advantages for use in lab experiments. It is a relatively new compound, and its effects on the brain and behavior are still being studied. This makes it an ideal candidate for research on the effects of psychedelics on the brain. However, DMMDA-2 is also a potent psychedelic drug, and its use in lab experiments requires careful consideration of ethical and safety issues.

Future Directions

There are several future directions for research on DMMDA-2. One area of interest is the study of its effects on the brain and behavior in different populations, such as individuals with mental illness or addiction. Another area of interest is the development of therapeutic applications for DMMDA-2, such as in the treatment of depression or anxiety. Additionally, further research is needed to fully understand the mechanism of action of DMMDA-2 and its potential for use in clinical settings.

Synthesis Methods

DMMDA-2 can be synthesized from the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate. The resulting nitrostyrene is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with dimethylcarbamoyl chloride to form DMMDA-2.

Scientific Research Applications

DMMDA-2 has been used in scientific research to study the effects of psychedelic drugs on the brain and behavior. It has been shown to activate serotonin receptors in the brain, which are involved in regulating mood, appetite, and sleep. DMMDA-2 has also been used to study the effects of psychedelics on creativity, spirituality, and personal growth.

properties

IUPAC Name

(E)-but-2-enedioic acid;[2-[(dimethylamino)methyl]-5-methoxyphenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3.C4H4O4/c1-14(2)9-10-6-7-11(17-5)8-12(10)18-13(16)15(3)4;5-3(6)1-2-4(7)8/h6-8H,9H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCAKSANWNQAEW-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C(C=C1)OC)OC(=O)N(C)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=C(C=C1)OC)OC(=O)N(C)C.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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